2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 102871-96-5
VCID: VC20748169
InChI: InChI=1S/C9H11NO3S.ClH/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN.Cl
Molecular Formula: C9H12ClNO3S
Molecular Weight: 249.72 g/mol

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride

CAS No.: 102871-96-5

Cat. No.: VC20748169

Molecular Formula: C9H12ClNO3S

Molecular Weight: 249.72 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride - 102871-96-5

Specification

CAS No. 102871-96-5
Molecular Formula C9H12ClNO3S
Molecular Weight 249.72 g/mol
IUPAC Name 2-amino-1-(4-methylsulfonylphenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H11NO3S.ClH/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H
Standard InChI Key JQZLJYCNKBOYGK-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN.Cl
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN.Cl

Introduction

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This hydrochloride salt features a ketone group, an amino group, and a methylsulfonylphenyl moiety, contributing to its biochemical reactivity and pharmacological interest .

Synthesis and Characterization

The synthesis typically involves reacting sulfonyl-containing precursors with amino compounds under controlled conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.

  • Mass Spectrometry (MS) for molecular weight verification.

Biological Activity

Research highlights several potential bioactivities:

  • Antimicrobial Effects: Demonstrates inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).

  • Enzyme Inhibition: Interacts with cyclooxygenase-2 (COX-2) and tyrosine kinases, suggesting anti-inflammatory and anticancer potential.

  • Receptor Binding: May modulate serotonin and dopamine pathways, though specific mechanisms require further study.

Research Findings

Recent studies emphasize its therapeutic potential:

  • Anticancer Applications: In vitro tests show cytotoxicity against specific cancer cell lines.

  • Anti-Inflammatory Properties: COX-2 inhibition suggests utility in treating arthritis and inflammatory bowel disease.

Comparative Analysis

CompoundKey Differences
2-Amino-1-phenylethanoneLacks sulfonyl group; simpler structure
CelecoxibContains sulfonamide; FDA-approved COX-2 inhibitor

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